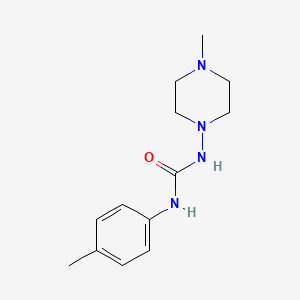
N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea, also known as MPMPU, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPMPU is primarily used as a tool compound to investigate the role of muscarinic acetylcholine receptors in various physiological and pathological processes.
Mechanism of Action
N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea acts as a competitive antagonist of the M1 and M3 subtypes of muscarinic acetylcholine receptors. By binding to these receptors, N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea prevents the binding of acetylcholine, which is the endogenous ligand for these receptors. This results in a decrease in the activity of these receptors and a subsequent decrease in the downstream signaling pathways that they activate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea are primarily related to its action as a selective antagonist of the M1 and M3 subtypes of muscarinic acetylcholine receptors. By blocking the activity of these receptors, N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea can modulate various physiological processes such as insulin secretion, gastric acid secretion, and airway smooth muscle contraction.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea in lab experiments is its selectivity for the M1 and M3 subtypes of muscarinic acetylcholine receptors. This allows researchers to investigate the specific role of these receptors in various physiological and pathological processes without affecting the activity of other subtypes of muscarinic acetylcholine receptors.
However, one of the limitations of using N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea in lab experiments is its relatively low potency compared to other muscarinic acetylcholine receptor antagonists. This may require higher concentrations of N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea to achieve the desired level of receptor blockade, which could potentially affect the interpretation of experimental results.
Future Directions
There are several future directions for the use of N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea in scientific research. One potential direction is the investigation of the role of M1 and M3 receptors in the regulation of inflammation and immune function. Another potential direction is the development of more potent and selective antagonists of muscarinic acetylcholine receptors for use in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea is primarily used as a tool compound to investigate the role of muscarinic acetylcholine receptors in various physiological and pathological processes. Its selectivity for the M1 and M3 subtypes of muscarinic acetylcholine receptors makes it an ideal tool compound for investigating the specific role of these receptors in various processes. However, its relatively low potency compared to other muscarinic acetylcholine receptor antagonists may limit its use in some lab experiments.
Synthesis Methods
The synthesis of N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea involves the reaction of 4-methylphenyl isocyanate with 4-methylpiperazine in the presence of a catalyst such as triethylamine. The reaction yields N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea as a white solid with a melting point of 174-176°C.
Scientific Research Applications
N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea is primarily used as a tool compound to investigate the role of muscarinic acetylcholine receptors in various physiological and pathological processes. Muscarinic acetylcholine receptors are G protein-coupled receptors that are widely distributed throughout the body and play a crucial role in the regulation of various physiological functions such as cognition, memory, movement, and autonomic nervous system activity.
N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea is a selective antagonist of the M1 and M3 subtypes of muscarinic acetylcholine receptors, which makes it an ideal tool compound for investigating the role of these receptors in various physiological and pathological processes. For example, N-(4-methylphenyl)-N'-(4-methyl-1-piperazinyl)urea has been used to investigate the role of M1 and M3 receptors in the regulation of insulin secretion, gastric acid secretion, and airway smooth muscle contraction.
properties
IUPAC Name |
1-(4-methylphenyl)-3-(4-methylpiperazin-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-11-3-5-12(6-4-11)14-13(18)15-17-9-7-16(2)8-10-17/h3-6H,7-10H2,1-2H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYDBFJOGWVPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(4-methylpiperazin-1-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4985532.png)
![methyl 4-{[4-(3-{[(2-methoxyethyl)amino]carbonyl}phenoxy)-1-piperidinyl]methyl}benzoate](/img/structure/B4985539.png)
![2-(4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4985543.png)
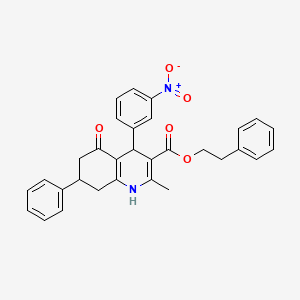
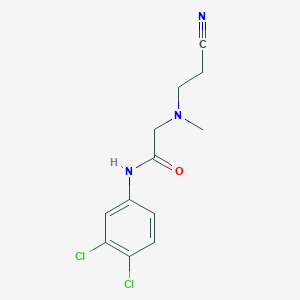
![2-[{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}(methyl)amino]ethanol](/img/structure/B4985553.png)
![3-(3-chlorophenyl)-11-(3,4-dimethoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4985558.png)
![6-(2,5-dimethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4985559.png)
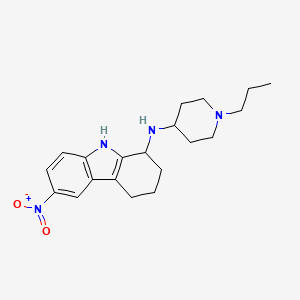
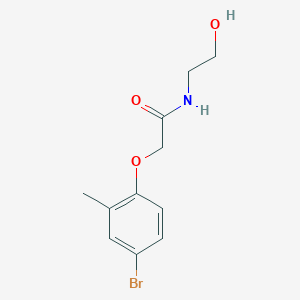
![4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide](/img/structure/B4985598.png)
![(2E)-3-(2-furyl)-2-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-propen-1-amine](/img/structure/B4985602.png)
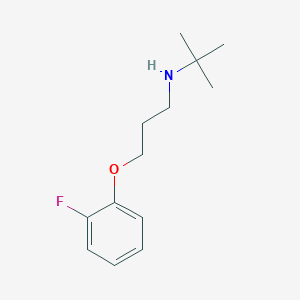
![N-ethyl-1-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B4985620.png)